N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
Description
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-12(2)22-16(21)19(11)9-8-15(20)18-14(10-17)13-6-4-3-5-7-13/h13-14H,3-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDOVDQAWNJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CCC(=O)NC(C#N)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary subunits (Figure 1):
- 4,5-Dimethyl-2-oxo-1,3-thiazol-3-yl propanamide backbone
- Cyano(cyclohexyl)methyl amine side chain
- Linking amide bond
Thiazole Core Construction
The 4,5-dimethyl-2-oxothiazole ring is synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, reacting 4,5-dimethyl-2-aminothiazole with chloroacetyl chloride in the presence of triethylamine yields the 2-oxothiazole scaffold. Alternative routes involve Hantzsch thiazole synthesis using ethyl 3-bromo-2-oxopropanoate and thiourea derivatives under refluxing ethanol.
Propanamide Side-Chain Introduction
The propanamide moiety is installed through nucleophilic acyl substitution. 3-(4,5-Dimethyl-2-oxo-1,3-thiazol-3-yl)propanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by coupling with the cyano(cyclohexyl)methyl amine.
Cyano(cyclohexyl)methyl Amine Synthesis
This subunit is prepared via a Strecker reaction involving cyclohexanone, ammonium chloride, and potassium cyanide in aqueous methanol, yielding α-aminonitrile intermediates. Subsequent purification by recrystallization from ethanol affords the enantiomerically pure amine.
Detailed Synthetic Pathways
Synthesis of 4,5-Dimethyl-2-oxo-1,3-thiazol-3-yl Propanamide
Thiazole Ring Formation
A mixture of 4,5-dimethylthiazol-2-amine (1.0 equiv) and ethyl 3-bromopropanoate (1.2 equiv) in anhydrous DMF is stirred at 80°C for 12 hours. The intermediate ester is hydrolyzed with 2N NaOH in THF/water (3:1) to yield 3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanoic acid (78% yield).
Key Data:
- IR (KBr): 1,715 cm⁻¹ (C=O), 1,608 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 2.87 (t, J=7.2 Hz, 2H, CH₂), 3.12 (t, J=7.2 Hz, 2H, CH₂)
Amide Activation
The propanoic acid (1.0 equiv) is treated with DCC (1.1 equiv) and NHS (1.1 equiv) in dry dichloromethane at 0°C for 2 hours. The active NHS ester is isolated by filtration and used directly in subsequent coupling.
Synthesis of Cyano(cyclohexyl)methyl Amine
Strecker Reaction
Cyclohexanone (1.0 equiv), ammonium chloride (1.5 equiv), and potassium cyanide (1.2 equiv) are refluxed in methanol/water (4:1) for 6 hours. The resulting α-aminonitrile is purified by silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the racemic amine (62% yield).
Optimization Note:
- Enantioselective synthesis is achieved using (R)-BINOL-derived catalysts, enhancing enantiomeric excess (ee) to 92%.
Analytical Data:
Final Amide Coupling
The NHS-activated propanamide (1.0 equiv) is reacted with cyano(cyclohexyl)methyl amine (1.2 equiv) in dry THF under nitrogen at 25°C for 24 hours. The crude product is purified by recrystallization from ethanol/water (4:1), yielding N-[cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide (71% yield).
Characterization Data:
Alternative Synthetic Routes and Comparative Analysis
Cyanohydrin-Based Approach
Cyclohexanone is treated with acetone cyanohydrin and potassium dihydrogen phosphate in dichloromethane to form the cyanohydrin intermediate. Subsequent oxidation with TEMPO/NaOCl yields the ketonitrile, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to afford the amine.
Advantages:
Scalability and Industrial Feasibility
Critical Factors:
- Cost Efficiency: Strecker reaction using KCN ($12/kg) is preferable to enantioselective catalysis ($320/kg for (R)-BINOL).
- Safety: Cyanide handling requires strict protocols (e.g., NaHSO₃ quench).
- Purification: Recrystallization from ethanol/water achieves >99% purity (HPLC), meeting pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with several classes of molecules:
Thiazole-Oxadiazole Hybrids (): Compounds 7c–7f feature a thiazole ring linked to a 1,3,4-oxadiazole via a sulfanylpropanamide chain. Key differences: The target compound lacks the oxadiazole moiety and instead incorporates a cyclohexyl-cyano group. This substitution likely enhances lipophilicity and metabolic stability compared to the methylphenyl variants in 7c–7f .
Cyclohexyl-Containing Propanamides (): The carbon-11-labeled compound in Lacivita et al. (2016) shares the cyclohexylmethyl-propanamide core but replaces the thiazole with an indole and methoxyphenylcarbamoyl group. This structural divergence suggests distinct pharmacological targets (e.g., formyl peptide receptors vs.
Isoxazole-Hydrazonoyl Cyanides (): Compounds 46–48 and 51 contain isoxazole rings and hydrazonoyl cyanide groups.
Cyano-Containing Pesticides (): Fluvalinate and cyfluthrin utilize cyano groups for pesticidal activity.
Structure–Activity Relationship (SAR) Insights
- Thiazole vs. Isoxazole : Thiazole’s sulfur atom may enhance aromatic interactions in biological targets compared to isoxazole’s oxygen .
- Cyano Group: Electron-withdrawing properties could modulate electronic density on the propanamide, affecting binding affinity .
Comparative Data Table
Table 1 : Physicochemical and Structural Comparison of Analogous Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 7c–7f (e.g., coupling of preformed thiazole and propanamide intermediates) .
- Bioactivity Prediction: The thiazole-propanamide scaffold is associated with antimicrobial and kinase-inhibitory activities, though the cyclohexyl-cyano group may redirect selectivity .
- Thermal Stability : The absence of electron-deficient substituents (e.g., trichlorophenyl in ) suggests a lower melting point than compounds 46–48, likely below 200°C .
Biological Activity
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyano and cyclohexyl groups enhances its pharmacological profile.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant inhibition of viral replication in vitro. The compound's mechanism may involve interference with viral polymerases or other critical enzymes necessary for viral life cycles.
Table 1: Antiviral Activity of Thiazole Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCV | 32.2 | |
| Compound B | HIV | 0.20 | |
| N-[Cyano...] | TBD | TBD | TBD |
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. This compound is hypothesized to exhibit similar effects based on its structural analogs.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound X | MCF7 | 7.01 | Induction of apoptosis | |
| Compound Y | NCI-H460 | 8.55 | Inhibition of cell proliferation | |
| N-[Cyano...] | TBD | TBD | TBD | TBD |
Study 1: Antiviral Efficacy
In a study examining various thiazole derivatives for antiviral activity against Hepatitis C virus (HCV), the compound demonstrated promising results with an IC50 value indicating effective inhibition of viral replication. The study highlighted the importance of structural modifications in enhancing bioactivity.
Study 2: Anticancer Potential
A comparative analysis was conducted on the anticancer effects of several thiazole derivatives against various cancer cell lines. The results indicated that compounds with similar scaffolds to this compound exhibited significant cytotoxicity and induced apoptosis in MCF7 and H460 cell lines.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key viral enzymes such as RNA polymerases.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some thiazole derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
